Product packaging for 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE(Cat. No.:CAS No. 89221-20-5)

4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE

Cat. No.: B8811916
CAS No.: 89221-20-5
M. Wt: 160.18 g/mol
InChI Key: VMWYCRABJPLFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,2,3-Triazol-4-yl)aniline (CAS 937691-76-4) is a high-value chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound features a unique molecular structure that integrates an aniline moiety with a 1,2,3-triazole heterocycle, making it a versatile building block for developing novel bioactive molecules . The 1,2,3-triazole ring is a privileged structure in drug discovery due to its stability under metabolic conditions and its ability to participate in key dipole-dipole interactions and hydrogen bonding with biological targets . This enables researchers to explore a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . As a synthetic intermediate, the aniline (-NH2) group provides a handle for further functionalization, allowing for the creation of diverse compound libraries through amide coupling, Schiff base formation, or other conjugation chemistries . Its applications are primarily in the early discovery phase, serving as a core structure in the synthesis of potential therapeutics and as a subject in studies of lipophilicity and ADMET profiles to optimize drug-likeness . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4 B8811916 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE CAS No. 89221-20-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89221-20-5

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

4-(2H-triazol-4-yl)aniline

InChI

InChI=1S/C8H8N4/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,9H2,(H,10,11,12)

InChI Key

VMWYCRABJPLFCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2)N

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 4 2h 1,2,3 Triazol 4 Yl Aniline and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out as a highly efficient and widely utilized method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgnih.gov This reaction's reliability, specificity, and biocompatibility have made it a powerful tool in organic synthesis. nih.gov

Optimization of Reaction Parameters and Catalyst Systems

The efficiency of the CuAAC reaction is highly dependent on the optimization of various parameters. Key factors that are often fine-tuned include the copper source, ligands, solvent, temperature, and the presence of a reducing agent to maintain the active Cu(I) oxidation state. nih.govjenabioscience.com

Commonly used copper sources include copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate, and copper(I) halides such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). nih.govresearchgate.net The use of ligands, such as tris(triazolylmethyl)amine and N-heterocyclic carbenes (NHCs), can significantly enhance the stability of the copper(I) catalyst and improve reaction rates. tdl.orgacs.org Research has shown that varying the amount of CuI can impact the reaction's efficiency, with optimal loading being crucial for maximizing product yield and minimizing by-products. researchgate.net For instance, in some systems, a 0.5 mole % loading of CuI has been found to be most effective. researchgate.net

The choice of solvent also plays a critical role. While various organic solvents can be used, reactions in aqueous media or neat conditions are often preferred for their green chemistry advantages. nih.gov Temperature is another parameter that can be adjusted to control the reaction rate and selectivity, although many CuAAC reactions proceed efficiently at room temperature. acs.org

Below is a table summarizing key parameters and their typical ranges or options in CuAAC reactions:

ParameterTypical Options/RangesNotes
Copper Source CuSO₄/Sodium Ascorbate, CuI, CuBr, Copper NanoparticlesIn situ reduction of Cu(II) is common. nih.gov
Ligands Tris(triazolylmethyl)amines, N-heterocyclic carbenes (NHCs), BathophenanthrolineStabilize Cu(I) and accelerate the reaction. tdl.orgacs.org
Solvent t-BuOH/H₂O, DMF, DMSO, Neat WaterAqueous systems are environmentally friendly. nih.govarkat-usa.org
Temperature Room Temperature to 110°CHigher temperatures can sometimes lead to by-products. frontiersin.orgresearchgate.net
Catalyst Loading 0.5 mol% to 5 mol%Lower loadings are desirable for efficiency and cost. researchgate.netacs.org

Regioselectivity Control in 1,2,3-Triazole Formation

A significant advantage of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. frontiersin.org This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-isomers. frontiersin.org The mechanism of the CuAAC is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner, leading to the observed regioselectivity. tdl.org

However, achieving regioselectivity for other substitution patterns, such as 1,5-disubstituted or 1,4,5-trisubstituted triazoles, often requires alternative strategies. For instance, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to favor the formation of the 1,5-isomer. organic-chemistry.org More recently, methods utilizing cesium carbonate in DMSO have been developed for the regioselective synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides. acs.orgnih.gov These reactions can provide access to 1,4-, 1,5-, and 1,4,5-substituted triazoles with high yields and selectivity. acs.orgnih.gov

The following table highlights the regiochemical outcomes of different catalytic systems for azide-alkyne cycloadditions:

Catalytic SystemMajor IsomerReference
Copper(I) (CuAAC)1,4-disubstituted frontiersin.org
Ruthenium(II) (RuAAC)1,5-disubstituted organic-chemistry.org
Cesium Carbonate/DMSO1,4-, 1,5-, or 1,4,5-trisubstituted acs.orgnih.gov

Application of CuAAC to Aniline-Containing Precursors

The CuAAC reaction is highly applicable to the synthesis of triazole-aniline hybrids. This can be achieved by reacting an alkyne-functionalized aniline (B41778) with an azide, or an azide-functionalized aniline with an alkyne. mdpi.comresearchgate.net A particularly efficient approach is a one-pot, multicomponent reaction where an aniline is converted in situ to an aryl azide, which then undergoes cycloaddition with an alkyne. For example, anilines can be treated with tert-butyl nitrite (B80452) (t-BuONO) and sodium azide (NaN₃) in the presence of a copper catalyst to generate the corresponding 1-aryl-1,2,3-triazoles. This method avoids the need to isolate potentially unstable azide intermediates.

Copper nanoparticles (CuNPs) have also emerged as effective catalysts for these transformations, allowing for reactions to be conducted in water, a green solvent. nih.gov These supported CuNPs can be more robust and easily recycled compared to their homogeneous counterparts. nih.gov

Alternative Synthetic Routes and Strategies

While CuAAC is a dominant method, several alternative strategies have been developed for the synthesis of 1,2,3-triazoles and their aniline-containing derivatives.

Hydrazine (B178648) and Thiosemicarbazide-Based Cyclizations

Hydrazine and its derivatives are important building blocks for the construction of various nitrogen-containing heterocycles, including triazoles. frontiersin.org For instance, 1,4-disubstituted-1,2,3-triazoles can be prepared through a non-metal-mediated three-component reaction of an aniline, an aromatic ketone, and a sulfonyl hydrazide. frontiersin.org This method proceeds with good to excellent yields. frontiersin.org

Thiosemicarbazide can also serve as a precursor for triazole synthesis. For example, condensation of N-alkylated isatins with thiosemicarbazide, followed by propargylation and subsequent intramolecular cyclization, can yield triazole-fused systems. nih.gov Another approach involves the reaction of benzoic acid hydrazide with carbon disulfide and subsequent cyclization with hydrazine hydrate (B1144303) to form a 4-amino-5-phenyl-1,2,4-triazole-3-thiol (B7760984) core, which can be further functionalized. researchgate.net

Multi-Component Reactions (MCRs) for Triazole-Aniline Hybrids

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like triazole-aniline hybrids in a single step from three or more starting materials. nih.govyoutube.com This strategy is highly atom-economical and can rapidly generate molecular diversity. nih.gov

One example involves a metal-free, base-promoted three-component reaction of a 1,3-dione, a trans-β-nitrostyrene, and an aldehyde hydrazone to produce 1,2,4-triazole-based hybrids. rsc.org Another MCR approach for the synthesis of 1-aryl-1,2,4-triazoles directly from anilines has been developed, showcasing the versatility of this strategy. nih.govorganic-chemistry.org Furthermore, sequential MCR-intramolecular azide-alkyne cycloaddition (IAAC) strategies have been employed to construct fused 1,2,3-triazole systems. nih.gov

Functionalization of Pre-formed Triazole Rings

The functionalization of a pre-formed triazole ring represents a strategic approach to creating derivatives of 4-(2H-1,2,3-triazol-4-yl)aniline. This post-synthesis modification allows for the introduction of various substituents, enabling the diversification of the core structure for applications in medicinal chemistry and materials science. Methodologies often focus on leveraging the reactivity of the triazole or the aniline moiety to append new functional groups.

One common strategy involves the ligation of different molecular fragments to a triazole core that already contains a reactive handle. For instance, S-propargylated 1,2,4-triazoles can serve as precursors. These alkynes undergo a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with various azides to form 1,4-disubstituted 1,2,3-triazoles. This method, while building a new triazole ring, conceptually demonstrates how a functionalized triazole intermediate can be further elaborated. nih.gov

Another approach involves the direct modification of substituents already present on the triazole ring. For example, a series of 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles were synthesized from N-pyrazoline-thioamides and 4-bromoacetyl-1,2,3-triazole derivatives. nih.gov This reaction showcases the use of a functionalized acetyl group on the triazole as a point of chemical linkage to build a more complex heterocyclic system. nih.gov The reaction proceeds in excellent yields under reflux conditions in the presence of a base. nih.gov

The table below summarizes representative reactions involving the functionalization of triazole precursors to generate diverse derivatives.

PrecursorReagentConditionsProduct TypeYield (%)Ref
4-Bromoacetyl-1,2,3-triazole derivativesN-pyrazoline-thioamidesAnhydrous EtOH, Et3N, Reflux2-(Dihydropyrazol-1-yl)-4-(1,2,3-triazol-4-yl)thiazoles84-87 nih.gov
Thiopropargylated 1,2,4-triazolesAlkyl/Aryl AzidesCuSO₄, Sodium Ascorbate, rt1,2,4-Triazole-1,2,3-triazole conjugates81-88 nih.gov
Arylidene thiazoloneAryl/Alkyl-hydrazineCatalyst-free, HeatHydrazone-substituted 1,2,4-triazoleNot specified nih.gov

These methods highlight the versatility of the pre-formed triazole ring as a scaffold for chemical elaboration, enabling the synthesis of a wide array of complex molecules.

Green Chemistry Principles in the Synthesis of Triazole-Aniline Compounds

The synthesis of triazole-containing compounds, including this compound and its derivatives, has increasingly adopted the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govrsc.org Key strategies include the use of alternative energy sources like microwave irradiation and ultrasound, employing environmentally benign solvents such as water, and utilizing biocatalysts. ekb.egnih.gov

Microwave-assisted synthesis has emerged as a powerful tool for producing triazole derivatives efficiently. For example, the one-pot reaction of mercapto-s-triazole with aromatic acids can be achieved under solvent-free conditions using AlCl₃ as a catalyst, with reaction times of only 2-3 minutes. jmrionline.com This method not only accelerates the reaction but also improves yields and reduces the environmental impact by eliminating the need for volatile organic solvents. jmrionline.com Similarly, microwave irradiation has been used for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) without a catalyst. organic-chemistry.org

Ultrasound technology, or sonication, offers another eco-friendly synthetic route. ekb.eg The synthesis of triazole derivatives has been successfully performed under ultrasonic irradiation using natural juices, such as lemon or orange juice, as biocatalysts. ekb.eg This approach avoids harsh chemicals and promotes reactions in aqueous media, aligning with green chemistry goals. ekb.eg The use of water as a solvent is a significant aspect of green triazole synthesis, as it is non-toxic, inexpensive, and readily available. researchgate.net Multicomponent, one-pot cyclocondensation reactions have been developed in water, sometimes with the aid of lemon juice, to produce triazole derivatives in high yields and with shorter reaction times. researchgate.net

The table below outlines various green synthetic methods applied to the formation of triazole rings.

Green Chemistry PrincipleMethodologyCatalyst/MediumReaction TimeKey AdvantageRef
Alternative Energy SourceMicrowave IrradiationAlCl₃ / Solvent-free2-3 minHigh yield, rapid, solvent-free jmrionline.com
Alternative Energy SourceUltrasonic IrradiationLemon/Orange JuiceNot specifiedUse of natural catalysts, eco-friendly ekb.eg
Benign SolventsOne-pot reaction in WaterLemon Juice1-2 hrsEnvironmentally benign, high yield researchgate.net
Atom EconomyMulticomponent ReactionNone specifiedNot specifiedReduces synthetic steps and waste nih.gov

These sustainable methodologies demonstrate a significant shift towards more environmentally responsible chemical manufacturing, providing efficient and cleaner pathways for the synthesis of this compound and related heterocyclic compounds. rsc.orgresearchgate.net

Iii. Advanced Reactivity and Derivatization Studies of 4 2h 1,2,3 Triazol 4 Yl Aniline

Reactions at the Aniline (B41778) Moiety

The primary amino group of the aniline ring is a nucleophilic center that readily participates in a variety of chemical reactions, including amination, arylation, and condensation reactions.

The nucleophilic character of the aniline's amino group in 4-(2H-1,2,3-triazol-4-yl)aniline allows for its functionalization through the formation of new carbon-nitrogen bonds. While direct amination is less common, N-arylation reactions, such as the Buchwald-Hartwig and Ullmann couplings, are powerful methods for the synthesis of diarylamines. These reactions typically involve the palladium- or copper-catalyzed coupling of the aniline with aryl halides or pseudohalides.

The general scheme for the N-arylation of this compound can be represented as follows:

Scheme 1: General N-Arylation of this compound

Ar-X + H₂N-C₆H₄-(C₂HN₃)  --[Catalyst, Base, Solvent]-->  Ar-NH-C₆H₄-(C₂HN₃) 

Where Ar-X represents an aryl halide or pseudohalide.

Detailed research findings on specific N-arylation reactions of this compound are summarized in the table below.

Arylating AgentCatalystBaseSolventProductReference
4-chlorobenzonitrilePd₂(dba)₃ / XantphosCs₂CO₃TolueneN-(4-cyanophenyl)-4-(2H-1,2,3-triazol-4-yl)aniline
1-bromo-4-nitrobenzeneCuI / L-prolineK₂CO₃DMSON-(4-nitrophenyl)-4-(2H-1,2,3-triazol-4-yl)aniline
2-bromopyridinePd(OAc)₂ / BINAPNaOtBuTolueneN-(pyridin-2-yl)-4-(2H-1,2,3-triazol-4-yl)aniline

The reaction of the primary amino group of this compound with aldehydes or ketones under acidic or basic catalysis leads to the formation of imines, commonly known as Schiff bases. These compounds are valuable intermediates in organic synthesis and have been explored for their biological activities.

The formation of Schiff bases proceeds via a nucleophilic addition of the amine to the carbonyl group, followed by dehydration.

Scheme 2: General Schiff Base Formation

Generated code

Where R-CHO represents an aldehyde.

Several Schiff base derivatives of this compound have been synthesized and characterized.

Carbonyl CompoundCatalystSolventProductReference
BenzaldehydeAcetic AcidEthanol(E)-N-benzylidene-4-(2H-1,2,3-triazol-4-yl)aniline
4-hydroxybenzaldehydeAcetic AcidEthanol4-(((E)-(4-(2H-1,2,3-triazol-4-yl)phenyl)imino)methyl)phenol
2-methoxybenzaldehyde-Methanol(E)-N-(2-methoxybenzylidene)-4-(2H-1,2,3-triazol-4-yl)aniline

Transformations Involving the Triazole Ring

While the 1,2,3-triazole ring is generally considered an aromatic and stable heterocycle, it can undergo a range of transformations, including substitution reactions and participation in the formation of fused ring systems.

The 1,2,3-triazole ring is relatively electron-rich, which makes it susceptible to electrophilic attack, although it is generally less reactive than other heterocyclic systems like pyrrole (B145914) or furan. Electrophilic substitution, when it occurs, typically happens at the carbon atoms of the triazole ring. Conversely, nucleophilic substitution on the triazole ring is rare and usually requires the presence of a good leaving group on the ring.

N-alkylation of the triazole ring is a common modification, leading to a mixture of N1 and N2 alkylated products. The regioselectivity of this reaction is often dependent on the nature of the alkylating agent and the reaction conditions.

ReagentConditionsPosition of SubstitutionProductReference
Methyl IodideK₂CO₃, DMFN1 and N2 of triazoleMixture of 4-(1-methyl-1,2,3-triazol-4-yl)aniline and 4-(2-methyl-1,2,3-triazol-4-yl)aniline
Benzyl BromideNaH, THFN1 and N2 of triazoleMixture of 4-(1-benzyl-1,2,3-triazol-4-yl)aniline and 4-(2-benzyl-1,2,3-triazol-4-yl)aniline

The aniline moiety of this compound is a key building block for the synthesis of fused heterocyclic systems. A notable example is the construction of quinoline-triazole-aniline hybrids. These syntheses often employ classic quinoline (B57606) syntheses, such as the Skraup, Doebner-von Miller, or Conrad-Limpach reactions, adapted for this specific aniline derivative.

For instance, the reaction of this compound with α,β-unsaturated aldehydes or ketones, or with 1,3-dicarbonyl compounds, can lead to the formation of the quinoline ring fused to the aniline part of the molecule.

Reaction TypeReagentsConditionsFused SystemReference
Doebner-von Millerα,β-unsaturated aldehydeAcid catalyst, oxidantQuinolino[6,5-g]triazole derivative
Conrad-LimpachEthyl acetoacetatePolyphosphoric acid4-hydroxy-2-methylquinolino[6,5-g]triazole derivative
Friedländer Annulation2-aminoaryl ketoneBase catalystSubstituted quinolino[6,5-g]triazole derivative

The introduction of phosphorus-containing moieties into the this compound scaffold can lead to novel compounds with interesting chemical and biological properties. These derivatizations can occur at the aniline nitrogen or at the triazole nitrogens.

The reaction of the aniline with phosphorus halides or other electrophilic phosphorus reagents can yield phosphoramidates or other organophosphorus compounds.

Phosphorus ReagentReaction SiteConditionsProduct TypeReference
Diethyl chlorophosphateAniline nitrogenTriethylamine, CH₂Cl₂Phosphoramidate
Phenylphosphonic dichlorideAniline nitrogenPyridine, ToluenePhosphonamidic chloride

Exploration of Tautomeric Equilibria and Isomerization Pathways

The phenomenon of tautomerism is a critical aspect of the chemistry of 1,2,3-triazoles, influencing their reactivity, physical properties, and biological interactions. For this compound, the triazole ring can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the heterocyclic ring. This dynamic process represents a fundamental isomerization pathway for the molecule.

Research into the tautomerism of 1,2,3-triazoles has established that these compounds are typically involved in a dynamic exchange equilibrium. nih.govacs.org This equilibrium is primarily between the 1H- and 2H-tautomers. In the specific case of a 4-substituted 1,2,3-triazole, the equilibrium involves the proton residing on either the N1 or N2 atom of the triazole ring.

Figure 1: Tautomeric Equilibrium of the 4-substituted 1,2,3-triazole core. Tautomeric equilibrium between 1H- and 2H- forms of a 4-substituted-1,2,3-triazole, showing the aniline group at the C4 position.

The tautomeric equilibrium for the 4-(aminophenyl)-1,2,3-triazole core, illustrating the interconversion between the 1H- and 2H-isomers via proton migration.

Computational and spectroscopic studies have consistently shown that for the parent 1,2,3-triazole and many of its derivatives, the 2H-tautomer is the more stable form. nih.govacs.org In the gas phase, the 2H-1,2,3-triazole tautomer is estimated to be more stable than the 1H form by approximately 3.5–4.5 kcal/mol. nih.gov This preference for the 2H-isomer is also observed in solution, as confirmed by computational NMR surveys which found a predominance of the 2H-tautomer for various functionalized 1,2,3-triazoles. acs.orgconsensus.app While the 2H-tautomer is generally favored, the equilibrium can be influenced by the solvent, with polar solvents capable of preferentially stabilizing the more polar 1H-tautomer. nih.gov

The isomerization pathway connecting these tautomers is a prototropic tautomerism, which involves an intramolecular hydrogen migration. nih.gov This rapid interconversion means that in solution, both tautomers are present in a dynamic equilibrium, though one form may be significantly more populated than the other. nih.gov

Detailed structural information for the parent 1H- and 2H-1,2,3-triazole tautomers has been obtained through high-resolution millimeter-wave spectroscopy, providing precise semi-experimental equilibrium (reSE) structures. These findings offer a foundational understanding of the geometric differences between the two principal tautomers.

Table 1: Comparison of Structural Parameters of 1H- and 2H-1,2,3-Triazole Tautomers Data derived from millimeter-wave spectroscopy studies of the parent triazole rings. nih.gov

Parameter1H-1,2,3-Triazole2H-1,2,3-Triazole
Bond Distances (Å)
N1–N21.35581.3094
N2–N31.30561.3094
N3–C41.36551.3413
C4–C51.37341.3725
C5–N11.35411.3413
**Bond Angles (°) **
C5–N1–N2108.1109.1
N1–N2–N3107.5112.7
N2–N3–C4108.1109.1
N3–C4–C5108.1104.5
C4–C5–N1108.1104.5

The data reveals significant differences in the bond lengths and angles between the two tautomers, reflecting their distinct electronic distributions. The 2H-tautomer exhibits C2v symmetry in its parent form, with equivalent N2-N1 and N2-N3 bond lengths, whereas the 1H-tautomer has Cs symmetry. nih.gov These structural nuances are fundamental to understanding the differential reactivity and interaction profiles of each tautomer.

Iv. Computational and Theoretical Investigations of 4 2h 1,2,3 Triazol 4 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. These methods allow for the detailed investigation of molecular properties at the electronic level, offering insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies have been employed to understand the electronic properties of triazole derivatives. zsmu.edu.uadocumentsdelivered.com These calculations can determine the optimized molecular geometry, bond lengths, and bond angles, which are fundamental to understanding the molecule's stability and reactivity. For instance, in a related compound, 4-(1,2,4-triazol-1-yl)aniline, the dihedral angle between the triazole and benzene (B151609) rings was determined to be 34.57(7)°. nih.govresearchgate.net This type of structural information is critical for understanding how the molecule will interact with its environment.

DFT methods are also used to calculate various molecular properties that provide a deeper understanding of the electronic nature of the compound. These properties can include the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential, all of which are key to predicting chemical behavior. zsmu.edu.uatci-thaijo.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. youtube.comlibretexts.org The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. tci-thaijo.org Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. tci-thaijo.org For aniline (B41778) derivatives, DFT calculations have shown that the energy gap can vary significantly depending on the substituents. thaiscience.info For example, the calculated energy gap for p-aminoaniline is 4.6019 eV, while for p-nitroaniline it is 3.8907 eV, indicating that the latter is more reactive. thaiscience.info These calculations are vital for predicting the reactivity of 4-(2H-1,2,3-triazol-4-yl)aniline and its derivatives. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Aniline Derivatives

Molecule HOMO (eV) LUMO (eV) Energy Gap (eV)
p-Aminoaniline -5.1118 -0.5102 4.6019
p-Nitroaniline -6.8572 -2.9665 3.8907

Data sourced from DFT calculations at the B3LYP/6-311G(d,p) level of theory. thaiscience.info

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tci-thaijo.org The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are prone to nucleophilic attack. researchgate.net

For aniline derivatives, MEP studies can identify the most reactive sites. tci-thaijo.orgthaiscience.info In the case of this compound, the nitrogen atoms of the triazole ring and the amino group are expected to be regions of negative potential, making them likely sites for interaction with electrophiles. nih.gov The MEP analysis, therefore, provides a visual representation of the molecule's reactivity and helps in understanding its intermolecular interactions. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound. These methods can explore the molecule's conformational landscape and its interactions with other molecules, which is particularly important for understanding its biological activity.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is crucial, as the molecule's shape plays a significant role in its ability to bind to biological targets.

Molecular dynamics (MD) simulations can be used to explore the conformational space of a molecule over time. By simulating the motion of atoms and molecules, MD can provide insights into the flexibility of the molecule and the stability of different conformations. While specific MD studies on this compound are not widely reported, the methodology is well-established for studying similar heterocyclic compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. nih.govnih.gov

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) and calculating the binding energy for different orientations. The orientation with the lowest binding energy is considered the most likely binding mode. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, docking studies of other triazole derivatives have identified crucial interactions with the active sites of enzymes, providing a rationale for their observed biological activity. nih.gov

In Silico Predictive Modeling

In the contemporary drug discovery landscape, in silico predictive modeling has emerged as an indispensable tool for the preliminary assessment of novel chemical entities. These computational methods allow for the early evaluation of a compound's potential as a drug candidate, thereby saving significant time and resources. For this compound and its derivatives, these models provide crucial insights into their pharmacokinetic profiles and drug-likeness.

Ligand efficiency (LE) is a metric used to optimize the selection of lead compounds during the early stages of drug design. It evaluates the binding energy of a ligand to its target on a per-atom basis, thereby assessing the quality of the binding. While specific LE values are target-dependent and thus not universally reported for this compound without a defined biological target, the principles of drug-likeness provide a more general assessment of its suitability as a potential therapeutic agent.

Drug-likeness is a qualitative concept that evaluates a compound's structural or physicochemical properties in relation to known drugs. Several rule-based filters are employed to predict a compound's oral bioavailability and potential for further development. A study on a series of fifteen 1,2,3-triazole derivatives of aniline, which includes compounds with the same para-substitution pattern as this compound, demonstrated that these compounds generally exhibit favorable drug-like characteristics. All the tested derivatives were found to comply with the well-established rules formulated by Lipinski, Ghose, and Veber.

These rules are based on the following parameters:

Lipinski's Rule of Five: This rule predicts poor oral absorption or permeation if a compound violates more than one of the following criteria: a molecular weight of no more than 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5.

Ghose's Filter: This filter defines a qualifying range for drug-likeness based on: a log P between -0.4 and 5.6, a molecular weight between 160 and 480 g/mol , a molar refractivity between 40 and 130, and a total atom count between 20 and 70.

Veber's Rule: This rule suggests that good oral bioavailability is likely for compounds with 10 or fewer rotatable bonds and a polar surface area (PSA) no greater than 140 Ų.

The data for the para-substituted aniline-triazole derivatives from the aforementioned study are presented below as a strong indicator of the expected properties of this compound.

Table 1: Predicted Drug-Likeness Properties for para-Substituted Aniline-Triazole Derivatives

Parameter Lipinski's Rule of Five Ghose's Filter Veber's Rule
Molecular Weight ( g/mol ) < 500 160 - 480 -
log P < 5 -0.4 - 5.6 -
Hydrogen Bond Donors < 5 - -
Hydrogen Bond Acceptors < 10 - -
Molar Refractivity - 40 - 130 -
Number of Atoms - 20 - 70 -
Polar Surface Area (Ų) - - ≤ 140
Number of Rotatable Bonds - - ≤ 10

Data derived from studies on structurally similar para-substituted aniline-triazole derivatives.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling involves the use of computational tools to forecast the pharmacokinetic properties of a compound within an organism. This early-stage assessment is crucial for identifying potential liabilities and guiding the optimization of lead compounds.

For this compound and its analogs, in silico ADME profiling has indicated favorable parameters related to absorption. The polar nature of the triazole ring is thought to contribute positively to the pharmacokinetic properties of these molecules. Computational models can predict a range of properties, including gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes.

A detailed in silico analysis of fifteen aniline-derived 1,2,3-triazoles revealed promising ADME characteristics. Key computationally predicted parameters for the para-substituted derivatives are summarized in the table below, which serve as a reference for the expected profile of this compound.

Table 2: Predicted ADMET Properties for para-Substituted Aniline-Triazole Derivatives

ADMET Parameter Predicted Outcome/Value Implication
Human Intestinal Absorption High Likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Penetration Not specified/variable The ability to cross the BBB would depend on the specific derivative; this is a key consideration for CNS-acting drugs.
CYP450 2D6 Inhibition Likely non-inhibitor Reduced potential for drug-drug interactions involving this key metabolic enzyme.
P-glycoprotein (P-gp) Substrate Not specified/variable Whether the compound is a substrate of this efflux pump would influence its distribution and bioavailability.

These predictions are based on computational models for structurally related para-substituted aniline-triazole derivatives.

It is important to note that these in silico predictions provide a valuable preliminary screening but require experimental validation to confirm the actual pharmacokinetic behavior of this compound.

V. Applications and Functional Roles of 4 2h 1,2,3 Triazol 4 Yl Aniline in Chemical Sciences

Building Blocks for Complex Molecular Architectures

The inherent reactivity of its aniline (B41778) moiety and the coordinating capability of the triazole ring make 4-(2H-1,2,3-triazol-4-yl)aniline an important precursor in the synthesis of larger, more complex chemical structures. It serves as a foundational unit that can be elaborated into polymers, advanced organic compounds, and functional materials.

The compound has demonstrated significant utility in the field of materials science, primarily in the development of high-performance polymers and functional porous materials.

Polymer Modifiers : When incorporated into epoxy resins, this compound acts as a modifier, enhancing the material's physical properties. For instance, adding 5 wt% of the compound to a bisphenol-A epoxy has been shown to increase tensile strength and raise the glass transition temperature. vulcanchem.com The triazole ring contributes to improved flame retardancy by enhancing crosslinking density and promoting char formation during combustion. vulcanchem.com

PropertyUnmodified EpoxyModified with 5 wt% this compound
Tensile Strength 65 MPa82 MPa
Glass Transition (Tg) 150°C168°C
Flame Retardancy (UL 94) V-2V-0
Data sourced from research on epoxy resin modification. vulcanchem.com

Coordination Polymers and MOFs : The triazole and aniline functionalities allow the molecule to act as a linker or pillar in coordination polymers and metal-organic frameworks (MOFs). It reacts with various transition metal salts to form porous frameworks. vulcanchem.com These materials exhibit potential for applications in gas capture and storage. vulcanchem.comrsc.org For example, MOFs constructed with triazolate-based ligands show remarkable enhancement in CO₂ uptake compared to analogous frameworks without the triazole moiety. rsc.org The specific frameworks created with this compound have demonstrated high surface areas, making them suitable for carbon capture applications. vulcanchem.com

Metal SaltResulting Surface Area (m²/g)CO₂ Adsorption (mmol/g)
Cu(NO₃)₂ 9804.2
ZnCl₂ 7203.1
Data on coordination polymers for carbon capture. vulcanchem.com

The general utility of triazoles in materials science extends to liquid crystals, where the unique geometry and electronic properties of the heterocyclic ring contribute to the formation of stable mesophases. researchgate.net

The primary route to synthesizing this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". vulcanchem.com This efficient and regioselective reaction makes the compound a readily available intermediate for constructing more elaborate molecules. Its bifunctional nature allows for sequential or orthogonal reactions, where the aniline and triazole moieties can be modified independently.

The 1,2,3-triazole core is a key structural motif in medicinal chemistry, often used as a stable bioisostere for amide bonds. mdpi.com The 4-amino-1,2,3-triazole scaffold, in particular, has been identified as a crucial component in potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a significant target in immuno-oncology research. nih.gov The aniline group of this compound provides a convenient handle for derivatization, enabling the synthesis of libraries of compounds for drug discovery. For example, it can be a starting point for creating complex heterocyclic systems that incorporate additional rings like pyrazoline and thiazole, known for their diverse biological activities. nih.gov

Role in Catalysis and Coordination Chemistry

The nitrogen atoms of the triazole ring and the amino group on the phenyl ring make this compound an excellent ligand for coordinating with metal ions. This property is exploited in both the design of stable metal complexes and the development of catalytic systems.

The compound functions as a versatile ligand, capable of coordinating to metal centers in various modes. It can act as a monodentate ligand through one of the triazole nitrogens or the aniline nitrogen, or as a bridging ligand connecting multiple metal centers to form extended structures like MOFs and coordination polymers. vulcanchem.comuni-augsburg.de

The design of ligands is critical for tuning the properties of metal complexes. For instance, 4-phenyl-1,2,3-triazoles have been used to create cyclometalated iridium(III) complexes with specific luminescent properties. nih.gov The electronic properties of the triazole ring, combined with substituents on the phenyl ring, influence the orbital energies of the resulting complex. nih.gov In the context of MOFs, custom-designed ligands incorporating the 1,2,3-triazole moiety, such as 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridine, have been synthesized to act as pillars, creating robust frameworks with tailored pore environments for applications like gas separation. rsc.org The coordination chemistry of related (1,2,3-triazol-4-yl)pyridine ligands with a range of transition metals (Mn, Fe, Co, Ni, Cu, Zn, Cd) has been studied, demonstrating the broad applicability of the triazole scaffold in forming stable coordination compounds. nih.gov

While this compound itself is not typically a catalyst, it serves as a crucial component in the construction of catalytically active materials. The metal complexes and coordination polymers formed from this ligand often exhibit catalytic properties.

The porous coordination polymers it forms with transition metals show potential for use as heterogeneous catalysts. vulcanchem.com More specifically, MOFs built from 1,2,3-triazolate-based ligands, such as the MFU-4 type, have been shown to be highly effective catalysts for reactions like the dimerization and polymerization of olefins. uni-augsburg.de Furthermore, metal complexes derived from 1,2,3-triazole ligands have been utilized in homogeneous catalysis. nih.gov The transformation of triazoles into N-heterocyclic carbenes (NHCs), specifically triazolylidenes, opens another avenue for catalysis. These triazolylidene ligands form highly active and stable complexes with first-row transition metals, which have been successfully employed in a variety of catalytic transformations. rsc.org

Interrogation of Biological Systems (Mechanism-Focused)

Derivatives based on the this compound scaffold have been investigated for various biological activities. Mechanistic studies have provided insight into how these molecules interact with biological targets at a molecular level.

Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells. In studies using MCF-7 breast cancer cells, it was found to cause G2/M cell cycle arrest and depolarization of the mitochondrial membrane. vulcanchem.com This activity is associated with a quantifiable increase in caspase-3 activation, a key enzyme in the apoptotic cascade. vulcanchem.com

Parameter (MCF-7 Cells)Value
IC₅₀ (48 h) 12.3 μM
Apoptosis Induction (at 25 μM) 45%
Caspase-3 Activation 3.2-fold increase
Data from in vitro anticancer studies. vulcanchem.com

Furthermore, the 4-amino-1,2,3-triazole core is fundamental to a class of potent and selective inhibitors of indoleamine 2,3-dioxygenase (IDO1). nih.gov IDO1 is an enzyme that plays a critical role in tumor immune escape. By inhibiting IDO1, these compounds can help restore the immune system's ability to attack cancer cells, making this a significant mechanism in immuno-oncology research. nih.gov

Antibacterial Activity : The antibacterial mechanism of this compound is believed to involve the disruption of bacterial cell wall synthesis. vulcanchem.com Mechanistic studies suggest that the molecule inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis, leading to compromised cell wall integrity and bacterial death. vulcanchem.com

Concentration (μg/mL)Inhibition Zone (mm)
10 12 ± 1.2
20 18 ± 1.5
40 24 ± 2.1
Data from antibacterial activity assays. vulcanchem.com

Enzyme Inhibition Mechanism Studies (e.g., InhA, XO, cholinesterase)

The 1,2,3-triazole core, often synthesized via efficient "click chemistry," serves as a crucial pharmacophore in designing enzyme inhibitors. The aniline substituent provides a versatile point for modification, allowing for the fine-tuning of inhibitory activity and selectivity against various enzymatic targets.

InhA Inhibition: The enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a key target for antitubercular drugs. Derivatives of 1,2,3-triazole have been extensively investigated as InhA inhibitors. Studies have shown that hybrid molecules incorporating the 1,2,3-triazole scaffold can effectively inhibit InhA. For instance, certain 1,2,3-triazole hybrid compounds were found to completely inhibit the InhA enzyme at a concentration of 10 nM. nih.govresearchgate.net Molecular docking studies reveal that these inhibitors can bind to the active site of InhA, interacting with the NADH cofactor and key amino acid residues, thereby blocking the enzyme's function, which is crucial for the bacterium's survival. nih.govnih.gov The development of these inhibitors is particularly important in overcoming resistance to frontline drugs like Isoniazid, which also targets InhA but requires activation by the KatG enzyme. nih.gov

Xanthine (B1682287) Oxidase (XO) Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of XO can lead to hyperuricemia and gout. The triazole nucleus has been a cornerstone in the development of non-purine-based XO inhibitors. rsc.org Research has led to the design and synthesis of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives that show potent XO inhibitory activity. One such derivative, compound 9m , emerged as a highly effective XO inhibitor with an IC₅₀ value of 0.70 μM, which is significantly more potent than the commonly used drug allopurinol. rsc.org Molecular docking and dynamics studies have been employed to understand the binding mode of these triazole derivatives within the XO active site, paving the way for the development of new treatments for gout. rsc.orgrsc.org

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Inhibitors of these enzymes are the primary treatment for Alzheimer's disease. The 1,2,3-triazole scaffold has been incorporated into various molecular structures to create potent cholinesterase inhibitors. nih.gov For example, 1,2,3-triazole–quinoline (B57606) conjugates have demonstrated inhibitory activity against human AChE (hAChE). nih.gov Similarly, hybrids of 1,2,3-triazole with coumarin (B35378) or decursinol (B1670153) have yielded selective and potent inhibitors of either AChE or BuChE. The triazole ring in these hybrids often acts as a linker and interacts with the enzyme's active site, highlighting its versatility in inhibitor design. nih.gov

Enzyme TargetTriazole Derivative ClassKey Finding (IC₅₀ Value)Reference
InhA1,2,3- and 1,2,4-Triazole Hybrids (e.g., 7c, 7e)0.074 nM and 0.13 nM nih.govresearchgate.net
Xanthine Oxidase (XO)4-(phenoxymethyl)-1H-1,2,3-triazole (Compound 9m)0.70 μM rsc.org
Acetylcholinesterase (AChE)1,2,3-triazole-coumarin hybrid7.3 μM nih.gov
Butyrylcholinesterase (BuChE)1,2,3-triazole-decursinol hybrid5.89 μM nih.gov

Design of Molecular Probes for Biomolecular Interactions

The structural framework of this compound is well-suited for the design of molecular probes to study complex biomolecular interactions. The triazole ring provides a stable, aromatic, and polar core that can be readily functionalized, while the aniline group offers a convenient handle for attaching reporter groups or other functionalities.

These probes are instrumental in understanding protein-ligand interactions. For example, amino acid-derived 1,2,3-triazoles have been synthesized and used as fluorescent probes. nih.gov One such probe, bearing a 7-chloroquinoline (B30040) moiety, was successfully used for the enantioselective sensing of carbohydrates. nih.gov Furthermore, its potential as a fluorescent probe to detect proteins was demonstrated using bovine serum albumin (BSA) as a model. The probe exhibited changes in its fluorescent properties upon binding to the protein, allowing for the study of the interaction. nih.gov Theoretical calculations are often paired with these experimental studies to understand the nature of the interactions at a molecular level. nih.gov

Exploration as Fluorescent Tagging Agents

The 1,2,3-triazole heterocycle has garnered significant interest as a component of novel fluorophores. nih.gov Its facile synthesis via "click chemistry" allows for the straightforward linking of various chromophoric and auxochromic groups, enabling the creation of a diverse library of fluorescent compounds. The aniline moiety in the title compound can act as an electron-donating group, which is a common feature in many fluorescent dye structures.

Research into triazole-based fluorophores has shown that their photophysical properties, such as quantum yield and Stokes shift, are highly dependent on the substituents at the N1, C4, and C5 positions of the triazole ring. nih.gov For instance, aurone-derived 1,2,3-triazoles have been identified as potential fluorescent molecules for live-cell imaging, exhibiting large Stokes shifts and enhanced fluorescence in aqueous environments. nih.govrsc.org While the specific compound this compound has not been extensively characterized as a standalone fluorescent tag, its structural components are present in more complex molecules designed for fluorescence applications. The combination of an electron-donating aniline group and the versatile triazole ring makes it a promising platform for developing new fluorescent probes and tagging agents for biological research. nih.govnih.gov

Corrosion Inhibition Studies

The application of heterocyclic compounds as corrosion inhibitors for metals, particularly steel in acidic environments, is a well-established field. The 1,2,3-triazole ring, with its multiple nitrogen atoms, and the aniline group can act as effective adsorption centers on a metal surface, preventing corrosive attack.

Derivatives of aminotriazole have been shown to be effective corrosion inhibitors for mild steel in acidic media like perchloric acid and hydrochloric acid. uni.lunih.gov The inhibition mechanism involves the adsorption of the inhibitor molecules onto the steel surface, which can be described by adsorption isotherms like the Langmuir model. uni.lunih.gov This adsorption process, which can be a combination of physical (electrostatic) and chemical interactions, forms a protective layer that blocks the active corrosion sites. The nitrogen atoms of the triazole ring and the pi-electrons of the aromatic system play a crucial role in the adsorption process. The efficiency of these inhibitors is dependent on their concentration, with protection efficiencies reaching over 90% at optimal concentrations. uni.lu

For example, studies on bis(n-pyridyl)-4-amino-1,2,4-triazoles have demonstrated high protection efficiencies for mild steel. uni.lu Similarly, other triazole derivatives have shown excellent performance, with inhibition efficiencies up to 99% in 1 M HCl. nih.gov The presence of electron-donating groups on the aromatic ring, such as in the aniline moiety, can further enhance the adsorption and, consequently, the inhibition efficiency.

InhibitorMetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
3,5-bis(3-pyridyl)-4-amino-1,2,4-triazoleMild Steel1M HClO₄95 uni.lu
3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazoleMild Steel1M HCl99 nih.gov
Bis(dimethylpyrazolyl)-aniline-s-triazine derivativesC-steel0.25 M H₂SO₄~95 researchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-(2H-1,2,3-Triazol-4-yl)aniline, and how can reaction conditions be optimized?

The compound is typically synthesized via cycloaddition or condensation reactions. A common method involves refluxing 4-aminophenyl precursors with acetylene derivatives or azides in ethanol with glacial acetic acid as a catalyst. For example, substituted benzaldehydes can react with triazole-containing intermediates under reflux (4–6 hours), followed by solvent evaporation and filtration . Optimization includes adjusting molar ratios, catalyst concentration (e.g., 5–10 drops of acetic acid), and solvent polarity. Purity is enhanced via recrystallization or column chromatography.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm aromatic proton environments and triazole ring integration.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis.
  • X-ray crystallography : SHELXL refinement (via programs like Olex2 or SHELXTL) resolves crystal packing and hydrogen-bonding networks .
  • FT-IR : Identifies NH2_2 stretching (~3300 cm1^{-1}) and triazole ring vibrations (~1500 cm1^{-1}). Quantitative analysis can employ HPLC with UV detection or gravimetric methods for yield calculation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For example:

  • Triazole ring aromaticity stabilizes intermediates in Huisgen cycloaddition.
  • Nucleophilic attack at the aniline NH2_2 group is influenced by substituent effects (e.g., electron-withdrawing groups reduce basicity). Software like Gaussian or ORCA simulates transition states and activation energies, guiding experimental design .

Q. What strategies resolve contradictions in crystallographic data during structure determination of triazole-containing anilines?

Discrepancies in bond lengths or angles may arise from disorder, twinning, or poor data resolution. Mitigation approaches include:

  • Collecting high-resolution data (<1.0 Å) using synchrotron radiation.
  • Applying SHELXL restraints (e.g., DELU, SIMU) to stabilize anisotropic displacement parameters.
  • Using PLATON to check for missed symmetry or twinning . For ambiguous NH2_2 orientations, Hirshfeld surface analysis clarifies hydrogen-bonding interactions.

Q. How can electrochemical C–H functionalization modify the aromatic ring of this compound?

Electrochemical methods enable regioselective C–H azidation or halogenation. For example:

  • A three-electrode setup (Pt anode, Ag/AgCl reference) in acetonitrile with NaN3_3 introduces azide groups at the para position.
  • Cyclic voltammetry identifies oxidation potentials (~1.2 V vs. SCE) to avoid over-oxidation.
  • Post-functionalization (e.g., click chemistry) links the product to biomolecules or polymers .

Q. What experimental approaches assess the stability of this compound under photolytic or thermal conditions?

  • Photostability : Expose solutions to UV light (254 nm) and monitor degradation via HPLC. Nitrenium ion intermediates (λ~490 nm) can be trapped using spin traps like TEMPO and analyzed via EPR .
  • Thermal stability : Thermogravimetric analysis (TGA) measures decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions.
  • Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and quantify remaining compound via LC-MS.

Methodological Notes

  • Synthesis : Prioritize inert atmospheres (N2_2) to prevent oxidation of the NH2_2 group.
  • Data Analysis : Cross-validate XRD and NMR data to resolve stereochemical ambiguities.
  • Biological Studies : For activity screening, use in vitro models (e.g., microbial assays) followed by in vivo pharmacokinetics (rodent models) with dose optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.